1-Bromo-4-(3-bromopropoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-4-(3-bromopropoxy)benzene-like compounds involves several key steps, including bromination and alkoxylation reactions. A related process is seen in the total synthesis of biologically active, naturally occurring brominated compounds, starting from bromo-substituted phenylmethanol derivatives in a multi-step process that showcases the complexity and efficiency of modern organic synthesis techniques (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(3-bromopropoxy)benzene and similar compounds has been characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies provide insights into the molecular conformations, electronic structure, and intermolecular interactions that influence the reactivity and physical properties of these compounds. For instance, X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal complex packing motifs influenced by Br...Br and C-Br...π interactions, illustrating the impact of halogen atoms on molecular architecture (Jones et al., 2012).
Scientific Research Applications
Solubility and Crystallization
- Solubility in Aqueous Ethanol Solutions: A study on the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a related compound, in aqueous ethanol solutions demonstrated its increasing solubility with temperature, providing valuable data for its purification by crystallization (Jiang et al., 2013).
Polymer Chemistry
- End-Quenching of Polyisobutylene: In polymer chemistry, (3-bromopropoxy)benzene has been used to end-quench polyisobutylene, showing the efficiency of this compound in producing quantitatively end-capped products under specific conditions (Yang & Storey, 2015).
Organic Synthesis
- Synthesis of Ethynylferrocene Compounds: The compound played a role in the synthesis of new ethynylferrocene compounds, showcasing its utility in organic synthesis and electrochemical studies (Fink et al., 1997).
- Halogenation of Polyalkylbenzenes: It was used in the ring halogenation of polyalkylbenzenes, which is crucial in synthetic chemistry for the preparation of halogenated compounds (Bovonsombat & Mcnelis, 1993).
Nanotechnology
- Synthesis for Graphene Nanoribbons: This compound is a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, indicating its importance in the field of nanotechnology (Patil et al., 2012).
Physical Organic Chemistry
- Study of Elimination Kinetics: The compound's derivative was studied for its elimination kinetics in the gas phase, providing insights into the reaction mechanisms and anchimeric assistance (Chuchani & Martín, 1990).
Fluorescence Properties
- Fluorescence in Solid State: A derivative of 1-Bromo-4-(3-bromopropoxy)benzene exhibited aggregation-induced emission (AIE) peculiarity, significant for understanding fluorescence properties (Zuo-qi, 2015).
properties
IUPAC Name |
1-bromo-4-(3-bromopropoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXHUNUKIBIOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324492 | |
Record name | 1-bromo-4-(3-bromopropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-bromopropoxy)benzene | |
CAS RN |
7497-87-2 | |
Record name | NSC406842 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-4-(3-bromopropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.